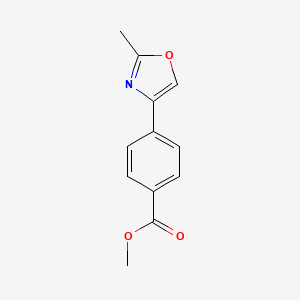
Methyl 4-(2-methyloxazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-methyloxazol-4-yl)benzoate is an organic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol It is characterized by the presence of a benzoate group attached to a methyloxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methyloxazol-4-yl)benzoate typically involves the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide . The reaction conditions include the use of solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including acylation, cyclodehydration, and sulfochlorination, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methyloxazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoate and methyloxazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Methyl 4-(2-methyloxazol-4-yl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-(2-methyloxazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters . The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects on the nervous system .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyloxazol-4-yl)benzenesulfonamide: This compound is similar in structure and has been studied for its MAO inhibition properties.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Another related compound with potential therapeutic applications.
Uniqueness
Methyl 4-(2-methyloxazol-4-yl)benzoate is unique due to its specific combination of the benzoate and methyloxazole groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 4-(2-methyl-1,3-oxazol-4-yl)benzoate |
InChI |
InChI=1S/C12H11NO3/c1-8-13-11(7-16-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3 |
InChI Key |
FDYCOKDADVMDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















